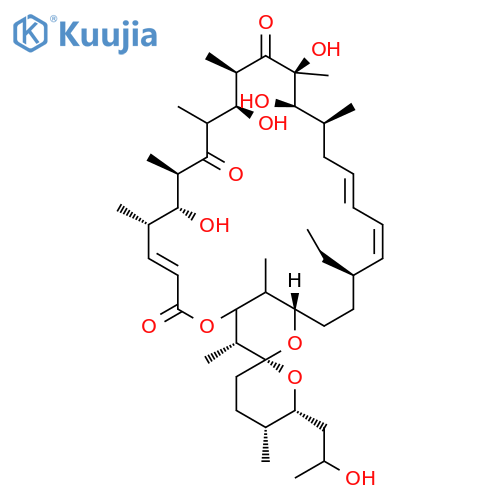Cas no 1404-19-9 (Oligomycin)

Oligomycin structure
Oligomycin 化学的及び物理的性質
名前と識別子
-
- Oligomycin
- Oligomycin Complex
- Oligomycin From Streptomyces Diastatochromogenes
- OligoMycin, Mixture of A, B and C, froM StreptoMyces diastatochroMogenes
- OLIGOMYCIN ABC
- OLIGOMYCINPURE
- Nystatin dehydrate
- diastatochromogenes
- OligomycinABCcomplex
- Oligomycin from Streptomyces
- OLIGOMYCIN, MIXTURE OF A, B AND C
- OLIGOMYCIN FROM STREPTOMYCES*DIASTATOCHR OMOGENE
- PD118080
- 14JVM0OHLV
- Oligomycins
- OLIGOMYCIN (A shown)
- UNII-14JVM0OHLV
- EINECS 215-767-9
- OLIGOMYCIN, MIXTURE OF THE COMPONENTS A, B AND C
-
- MDL: MFCD00065705
- インチ: InChI=1S/C45H72O12.C45H74O11.C45H74O10/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46;1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46;1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3;13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3;13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+;25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-;25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m111/s1
- InChIKey: YQXULOWIGKNTBK-FTBHDWLRSA-N
- ほほえんだ: CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@]3([C@@H]2C)C(=O)C[C@@H](C)[C@@H](C[C@H](C)O)O3)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O
- BRN: 7615308
計算された属性
- せいみつぶんしりょう: 2369.55000
- どういたいしつりょう: 790.52311317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 33
- 重原子数: 168
- 回転可能化学結合数: 9
- 複雑さ: 1390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 18
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 180
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.143 g/cm3
- ゆうかいてん: 135.8-136.3 ºC
- ふってん: 1290°C
- フラッシュポイント: 252.0±27.8 °C
- ようかいど: Soluble in EtOH, acetone (50 mg/ml), DMSO (300 mg/ml), ethanol, and methanol. Insoluble in water
- すいようせい: Sparingly soluble in water. Soluble in DMSO (20mg/ml) and ethanol (30mg/ml) /n
- PSA: 536.99000
- LogP: 17.71190
- ようかいせい: 不溶性
Oligomycin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17308-5mg |
Oligomycin Complex |
1404-19-9 | 98% | 5mg |
¥428.00 | 2023-09-09 | |
| LKT Labs | O4533-5 mg |
Oligomycin |
1404-19-9 | ≥97% | 5mg |
$132.80 | 2023-07-10 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17027-5mg |
Oligomycin |
1404-19-9 | BR,92% | 5mg |
¥890.00 | 2022-01-07 | |
| TRC | O532973-25mg |
Oligomycin |
1404-19-9 | 25mg |
$546.00 | 2023-05-17 | ||
| Apollo Scientific | BIO1002-10mg |
Oligomycin from Streptomyces diastatochromogenes |
1404-19-9 | 10mg |
£135.00 | 2025-02-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O111756-5mg |
Oligomycin |
1404-19-9 | 92% | 5mg |
¥1029.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24350-2mg |
Oligomycin |
1404-19-9 | 99% | 2mg |
¥878.0 | 2022-04-27 | |
| MedChemExpress | HY-N6782-100mg |
Oligomycin |
1404-19-9 | 93.79% | 100mg |
¥13200 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1257322-5mg |
Oligomycin |
1404-19-9 | 90% | 5mg |
$200 | 2024-06-08 | |
| TRC | O532973-10mg |
Oligomycin |
1404-19-9 | 10mg |
$ 259.00 | 2023-09-06 |
Oligomycin 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
1404-19-9 (Oligomycin) 関連製品
- 110231-34-0(Oligomycin E)
- 11052-72-5(Oligomycin C)
- 102042-09-1(21-Hydroxyoligomycin A)
- 1404-59-7(Oligomycin D)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1404-19-9)Oligomycin

清らかである:99%
はかる:25mg
価格 ($):541.0
atkchemica
(CAS:1404-19-9)Oligomycin

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ